molecular formula C7H12BrNO B6251151 4-(bromomethyl)-1-ethylpyrrolidin-2-one CAS No. 1824497-15-5

4-(bromomethyl)-1-ethylpyrrolidin-2-one

Cat. No.: B6251151
CAS No.: 1824497-15-5
M. Wt: 206.1
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Description

4-(Bromomethyl)-1-ethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a bromomethyl substituent at the 4-position and an ethyl group attached to the nitrogen atom. This compound is of significant interest in organic synthesis due to the reactivity of the bromomethyl group, which serves as a versatile leaving group for nucleophilic substitution reactions. Pyrrolidinone derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science, where substituent variations dictate their physicochemical properties and biological activity .

Properties

CAS No.

1824497-15-5

Molecular Formula

C7H12BrNO

Molecular Weight

206.1

Purity

95

Origin of Product

United States

Scientific Research Applications

4-(Bromomethyl)-1-ethylpyrrolidin-2-one finds applications in several scientific research fields:

  • Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It serves as a precursor for the development of new therapeutic agents.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Bromomethyl)-1-ethylpyrrolidin-2-one exerts its effects depends on its specific application. For instance, in pharmaceutical synthesis, it may act as a building block for the formation of active pharmaceutical ingredients (APIs) through nucleophilic substitution reactions. The molecular targets and pathways involved are typically specific to the biological or chemical processes being studied.

Comparison with Similar Compounds

Structural Comparison

The table below compares 4-(bromomethyl)-1-ethylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(Bromomethyl)-1-ethylpyrrolidin-2-one N-Ethyl, 4-bromomethyl C₇H₁₀BrNO 204.07 Not available Reactive bromomethyl group
1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one N-Aryl (3-bromo-4-methylphenyl) C₁₁H₁₂BrNO 254.12 1226225-33-7 Aromatic substitution, bromine on phenyl
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one N-Aryl (4-chloromethylphenyl) C₁₁H₁₂ClNO 209.67 36152-29-1 Chloromethyl group on phenyl ring
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one N-Aryl (4-bromo-3-methylphenyl) C₁₁H₁₂BrNO 254.12 197450-39-8 Bromine and methyl on phenyl ring
4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one N-Methyl, 4-hydroxymethyl, 5-thiophenyl C₁₀H₁₃NO₂S 211.28 Not available Hydroxymethyl and heteroaromatic substituents

Key Observations :

  • Substituent Position : The target compound features aliphatic substituents (ethyl and bromomethyl), whereas analogs like those in have aromatic or heteroaromatic groups, altering electronic and steric profiles.
  • Functional Groups : The hydroxymethyl group in introduces polarity, contrasting with the lipophilic bromomethyl group in the target compound.

Physicochemical Properties

  • Lipophilicity : The ethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to the hydroxymethyl analog (logP ~0.5–1.0).
  • Thermal Stability : Bromine’s higher atomic weight may reduce melting points compared to chlorine analogs (e.g., has a melting point of ~120–125°C, while brominated analogs likely decompose at lower temperatures).

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